Beta-Amyloid (12-42)
Description
Properties
Molecular Weight |
3206.8 |
|---|---|
sequence |
VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Structural Contributions of the Beta Amyloid 12 42 Region to Amyloid β Aggregates
Ordered Core Formation within Amyloid-β (1-42) Fibril Polymorphs
The mature, insoluble amyloid fibrils found in plaques are characterized by a highly ordered, stable core structure. The Beta-Amyloid (12-42) segment constitutes the principal part of this ordered core in Aβ(1-42) fibrils.
Identification of Residues 12-42 as a Core Structural Segment in Aβ(1-42) Fibrils
Structural studies have consistently pinpointed the C-terminal portion of Aβ(1-42), starting from residue 12, as the primary component of the fibril's stable core. Techniques such as quenched hydrogen/deuterium-exchange NMR have revealed that residues 18-42 form a distinct β-strand–turn–β-strand motif, which is protected from solvent exchange, indicating a stable, hydrogen-bonded structure. pnas.orgnih.gov In contrast, the N-terminal residues (1-17) are found to be structurally disordered and flexible. pnas.orgnih.gov Cryogenic electron microscopy (cryo-EM) of Aβ42 fibrils seeded from brain tissue has confirmed that residues 12 to 42 form the structurally ordered core in certain polymorphs. pnas.org Statistical analysis of multiple fibril structures further supports this, showing that residues within the 13-23 and 29-42 regions have the highest frequency of adopting a β-sheet conformation. portlandpress.com This C-terminal segment is therefore considered the fundamental building block of the Aβ(1-42) fibril core. pnas.org
Conformational States and Polymorphism of the 12-42 Region (e.g., S-shaped, ν-shaped, υ-shaped)
The Aβ(1-42) peptide is known to form various fibril polymorphs, which are distinct structural forms of fibrils arising from the same peptide sequence. mdpi.com These differences are largely defined by the specific conformation adopted by the 12-42 region.
Many in vitro and some brain-derived structures of Aβ(1-42) fibrils show that the peptide adopts a common "S-shaped" conformation. portlandpress.com However, recent high-resolution structures derived from brain tissue have revealed novel conformations. nih.gov These include:
ν-shaped (Nu-shaped) Fibrils : In this polymorph, termed Type A, residues 12 to 42 adopt a compact, ν-shaped fold. pnas.orgnih.gov This conformation is stabilized by hydrophobic contacts between sidechains from different parts of the folded peptide. pnas.org
υ-shaped (Upsilon-shaped) Fibrils : In the Type B polymorph, residues 2 to 42 form an υ-shaped structure characterized by extensive contacts between interlocked subunits. portlandpress.comnih.gov
This structural polymorphism demonstrates that the 12-42 region can fold into qualitatively different shapes, leading to fibrils with different molecular organizations and helical handedness. nih.gov
Table 1: Conformational Polymorphs of the Aβ(1-42) Fibril Core
| Conformation Shape | Residues Involved in Ordered Core | Key Structural Features | Source |
|---|---|---|---|
| S-shaped | ~18-42 | Common conformation found in many high-resolution fibril structures. portlandpress.com | portlandpress.com |
| ν-shaped (Type A) | 12-42 | Compact fold with intra-subunit hydrophobic contacts; found in brain-derived fibrils. pnas.orgnih.gov | pnas.orgnih.gov |
| υ-shaped (Type B) | 2-42 (core involves 16-42) | Interlocked assembly with only intersubunit contacts and internal pores. portlandpress.comnih.gov | portlandpress.comnih.gov |
Role in Cross-β Structure and Parallel, In-Register β-Sheets of Aβ(1-42) Fibrils
A defining feature of all amyloid fibrils is the cross-β structure, where β-strands are oriented perpendicular to the long axis of the fibril, forming extended β-sheets that run parallel to the axis. portlandpress.comnih.govnih.gov The Beta-Amyloid (12-42) region is instrumental in forming this architecture.
Within Aβ(1-42) fibrils, the peptide chains are arranged in a parallel, in-register fashion, meaning identical residues from adjacent molecules align with each other. pnas.orgnih.gov Structural models derived from solid-state NMR and other techniques show that the 12-42 region forms at least two distinct β-strands that create two intermolecular, parallel β-sheets. pnas.orgnih.gov For example, in one well-characterized structure, residues ~18–26 form the first β-sheet (β1) and residues ~31–42 form the second (β2). pnas.orgnih.gov The stacking of these β-sheets, stabilized by hydrogen bonds between the backbones of neighboring peptides, constitutes the core of the fibril. nih.gov The specific interactions between side chains of the 12-42 region dictate how these sheets pack together to form the final protofilament. pnas.org
Beta-Amyloid (12-42) within Soluble Oligomeric Structures
Before assembling into large, insoluble fibrils, Aβ(1-42) monomers aggregate into smaller, soluble oligomers. These oligomeric intermediates are considered highly neurotoxic and represent a critical stage in the aggregation pathway. The Beta-Amyloid (12-42) region also plays a pivotal role in the structure and dynamics of these early aggregates.
Conformational Dynamics of Oligomeric Intermediates and the Beta-Amyloid (12-42) Region
Unlike the rigid core of mature fibrils, the Beta-Amyloid (12-42) region within soluble oligomers is conformationally dynamic. biointerfaceresearch.com Molecular dynamics simulations show that residues in Aβ(1-42) oligomers can undergo significant structural transitions, for instance, from α-helical structures to more disordered random coils. biointerfaceresearch.com The hydrophobic C-terminal portion of the peptide is critical for initiating the transformation from α-helical to β-sheet structures, which drives aggregation. nih.gov
Specific, well-characterized oligomers known as Large Fatty Acid-derived Oligomers (LFAOs) exhibit concentration-dependent conformational dynamics. nih.govnih.gov These oligomers can transition between different assembly states (e.g., 12-mers and 12–24-mers), a process that involves changes in their tertiary structure without altering their fundamental secondary structure. nih.govnih.gov This dynamic nature suggests that the 12-42 region within oligomers can adopt various conformations, which may be crucial for their ability to interact with other molecules and propagate aggregation. nih.govnih.gov Some studies suggest that toxic oligomers may adopt a non-standard secondary structure known as an α-sheet, which forms early in the aggregation process. pnas.org
Influence of the 12-42 Region on Oligomer Morphology (e.g., spherical assemblies)
Several structural models have been proposed to explain this morphology. One prominent model suggests that Aβ peptides assemble into β-barrel-like structures. nih.govbiorxiv.org In these models, the peptides arrange to form a barrel shape, which would appear as a spherical or annular (ring-shaped) particle. nih.govbiorxiv.org Such assemblies can range from small units like tetramers and hexamers to larger, beaded structures. nih.govrsc.org The formation of these compact, often spherical, oligomers is driven by the hydrophobic interactions within the C-terminal half of the Aβ peptide, highlighting the central role of the 12-42 region in determining the initial morphology of toxic oligomeric species. acs.org
Table 2: Properties of Beta-Amyloid (12-42) in Different Aggregate States
| Aggregate State | Structural Role of Aβ(12-42) Region | Key Conformation/Dynamics | Resulting Morphology | Source |
|---|---|---|---|---|
| Fibril | Forms the stable, ordered core. | Rigid β-strand–turn–β-strand motif; polymorphic (S-, ν-, υ-shaped). | Elongated, thread-like fibrils. | pnas.orgpnas.orgportlandpress.com |
| Soluble Oligomer | Drives initial self-assembly and determines shape. | Conformationally dynamic; transitions between states (e.g., α-helix to coil); potential for α-sheet or β-barrel structures. | Spherical/globular or annular assemblies. | biointerfaceresearch.comacs.orgnih.gov |
Implications of Beta-Amyloid (12-42) on Dimeric and Higher-Order Oligomer Architectures
The aggregation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a complex process initiated by the formation of small, soluble oligomers that are widely considered to be the most neurotoxic species in Alzheimer's disease. The specific region encompassing residues 12-42 is critical in orchestrating the initial self-assembly into dimers and the subsequent evolution into larger, more complex oligomeric structures. This section details the structural contributions of the Aβ(12-42) sequence to these early aggregation states.
The journey from a monomeric Aβ peptide to a structured oligomer begins with the formation of a dimer, which then serves as a fundamental building block for larger assemblies. frontiersin.org The process of oligomerization for Aβ42 typically follows a hierarchical pathway, progressing from monomers to dimers, trimers, and tetramers. frontiersin.org These smaller units can then assemble into larger structures such as hexamers and dodecamers. frontiersin.org The structural transformations that enable this cascade are significantly influenced by the amino acid sequence within the 12-42 region.
Research into the molecular architecture of Aβ42 oligomers has revealed the importance of specific residue interactions in forming stable dimeric and higher-order structures. In Aβ42 dimers, intermolecular β-sheets are a key stabilizing feature. These can form when, for instance, the β1 region (located within the N-terminal part of the 12-42 sequence) of one monomer interacts with the β2 region of a second monomer. acs.org The formation of these intermolecular bridges is often facilitated by the pre-existence of stable intramolecular structures, such as β-hairpins, within the individual monomers. acs.org
For Aβ42, several segments within the 12-42 region have been identified as forming distinct parallel β-sheets in aggregated forms. These include residues 12–15, 17–19, 26–28, 30–33, and 38–40. nih.gov The interaction between these β-sheet-prone regions is fundamental to the architecture of oligomers. In some models of Aβ42 hexamers, the peptide is proposed to adopt a concentric antiparallel β-barrel structure. nih.gov In this arrangement, the C-terminal third of the sequence (part of the 12-42 region) forms a hydrophobic inner β-barrel, which is surrounded by a more hydrophilic outer barrel formed by the N-terminal and middle portions of the peptide. nih.gov
Furthermore, the formation of non-standard secondary structures, such as α-sheets, has been identified in toxic, soluble Aβ oligomers. pnas.org This α-sheet structure appears early in the aggregation process and its presence is strongly correlated with cytotoxicity. pnas.org The conformational flexibility of the 12-42 region allows for the adoption of such intermediate, non-β-sheet structures that drive the formation of toxic oligomers before their eventual conversion into more stable β-sheet-rich fibrils. pnas.org
The table below summarizes the key structural features and oligomeric states influenced by the Beta-Amyloid (12-42) region.
| Oligomer State | Key Structural Features Involving the 12-42 Region | Primary Interactions |
| Dimer | Formation of intermolecular β-sheets between monomers. acs.org | Antiparallel β-bridges between β1 and β2 regions of adjacent monomers. acs.org |
| Tetramer | Acts as a crucial intermediate for the formation of larger oligomers. frontiersin.org | Assembly of two dimers. |
| Hexamer | Can form concentric antiparallel β-barrel structures. nih.gov May also form disc-shaped structures with low β-sheet content under certain conditions. mdpi.com | Hydrophobic core formed by the C-terminal portion; hydrophilic outer barrel from N-terminal and middle sections. nih.gov |
| Dodecamer | Represents a more advanced stage of oligomerization, considered a paranuclear dimer of two hexamers. frontiersin.org | Stacking of hexameric units. frontiersin.org |
| Toxic Oligomers (General) | Adoption of non-standard α-sheet secondary structures. pnas.org | Specific interactions leading to α-sheet formation, which is correlated with toxicity. pnas.org |
The unique sequence of the Aβ(12-42) region, with its alternating hydrophobic and hydrophilic residues, provides the chemical and structural basis for the complex array of interactions that govern the formation of diverse oligomeric architectures. From the initial dimeric pairing to the assembly of complex dodecamers and the formation of toxic α-sheet structures, the 12-42 region is central to the molecular events that define the early stages of amyloid aggregation.
Molecular and Biophysical Mechanisms of Beta Amyloid 12 42 Driven Aggregation
Role of the Beta-Amyloid (12-42) Region in Nucleation and Elongation Processes
The aggregation of Aβ(1-42) is a complex process that includes primary nucleation, secondary nucleation, and fibril elongation. The Aβ(12-42) region is intrinsically involved in these critical steps.
Once primary nuclei are formed, fibril elongation occurs through the addition of monomers. Concurrently, secondary nucleation can occur, where the surface of existing fibrils catalyzes the formation of new nuclei from monomers. rsc.orgpnas.org This autocatalytic process is a major source of new amyloid aggregates. nih.gov The Aβ(12-42) region is critical for both elongation and secondary nucleation. The rate of fibril elongation is influenced by the efficiency with which monomers can dock onto the growing fibril end and adopt a conformation compatible with the fibril structure. The hydrophobic and structural characteristics of the Aβ(12-42) sequence are paramount in this process.
Interestingly, while primary nucleation is highly sensitive to environmental factors like pH, secondary nucleation and elongation appear to be less affected by changes in the charge of the peptide, suggesting that different mechanisms govern these stages. nih.gov Some studies indicate that certain inhibitors can selectively interfere with secondary nucleation without affecting elongation, highlighting them as distinct therapeutic targets. nih.gov The presence of different Aβ isoforms, such as the more aggregation-prone Aβ(1-42) acting as a seed, can catalyze the aggregation of less prone forms like Aβ(1-40), a process where the 12-42 region of the seed is fundamental. bmbreports.org
The addition of a monomer to a growing fibril is not a simple diffusion-limited process; it involves significant conformational rearrangement of the monomer itself. aip.org The rate of fibril growth is often limited by this structural rearrangement, which is necessary to expose hydrophobic surfaces that can integrate into the fibril's cross-β-sheet structure. aip.org The Aβ(12-42) region, containing key hydrophobic residues, must undergo this conformational change. The energy barrier for this rearrangement can be influenced by environmental conditions. For instance, low concentrations of certain alcohols can enhance the fibrillization rate by destabilizing the monomer's solution structure and facilitating the necessary conformational changes. aip.org
The kinetics of monomer addition can be described as a two-step mechanism: an initial association of the monomer with the fibril tip, followed by its conformational rearrangement to lock into the fibril structure. pnas.org The final structure of the aggregated fibrils can be polymorphic, with different growth modes leading to straight or spiral fibrils, a process that is influenced by the initial nucleus structure and can be affected by buffer conditions. pnas.org
Influence on Secondary Nucleation and Fibril Elongation Kinetics
Environmental and Mutational Modulators of Beta-Amyloid (12-42) Aggregation
The aggregation pathway of Beta-Amyloid (12-42) is not static but can be significantly altered by environmental conditions and specific mutations within its sequence. These modulators can either accelerate, inhibit, or redirect the aggregation process towards different outcomes.
The pH of the surrounding environment plays a critical role in modulating Aβ aggregation, largely through the protonation state of specific amino acid residues, particularly the histidine residues at positions 13 and 14 (His13, His14). The pKa of histidine is approximately 6.0, meaning its charge state is sensitive to pH changes around physiological and pathological ranges. nih.gov
Studies have shown that a decrease in pH from neutral (pH 7.0-8.0) to more acidic conditions (below pH 7.0) significantly slows down the fibrillization rate of Aβ(1-42). aip.org This inhibition is attributed to the simultaneous protonation of both His13 and His14. aip.orgresearchgate.net When these residues become positively charged, the resulting electrostatic repulsion can inhibit the conformational changes required for fibril formation, thereby stabilizing the soluble monomeric form. aip.org Conversely, acidic conditions, such as those found in endo-lysosomal vesicles (around pH 4.5-5.0), can strongly accelerate the formation of Aβ oligomers, which are considered highly toxic, while delaying the formation of mature fibrils. nih.govbiorxiv.org
Kinetic analyses have revealed that pH has a strong dependence on primary nucleation, with a midpoint pKa of 7.0, closely matching that of histidine. nih.gov However, secondary nucleation and fibril elongation rates appear to be surprisingly independent of pH, indicating that the charge of the Aβ peptide, particularly the protonation of histidines, has a minimal impact on these later stages of aggregation. nih.gov
| Aggregation Process | pH Dependence | Key Residues Involved | Mechanism |
|---|---|---|---|
| Primary Nucleation | Strongly Dependent (Rate decreases below pH 7.0) | His13, His14 | Protonation of histidines leads to electrostatic repulsion, inhibiting initial oligomer formation. nih.govaip.org |
| Secondary Nucleation | Largely Independent | - | The catalytic surface of existing fibrils appears to be less sensitive to the monomer's charge state. nih.gov |
| Fibril Elongation | Largely Independent | - | The addition of monomers to fibril ends is not significantly affected by pH changes in the physiological range. nih.gov |
Single amino acid substitutions within the Aβ(12-42) sequence can dramatically alter its aggregation properties. The F19P mutation, where Phenylalanine at position 19 is replaced by Proline, is a prime example. Phenylalanine-19 is located in the central hydrophobic core, a region critical for β-sheet formation and fibrillization.
The introduction of a Proline residue at this position disrupts the formation of the typical S-shaped structure of the Aβ monomer, which is considered essential for the orderly assembly of larger oligomers and fibrils. nih.govelifesciences.org As a result, the F19P mutation effectively changes the aggregation pathway. Instead of forming well-ordered, on-pathway fibrils, the F19P mutant of Aβ(1-42) predominantly forms amorphous, off-pathway aggregates. nih.govelifesciences.org These amorphous aggregates are generally considered to be non-toxic. This highlights the critical role of the specific monomer conformation, particularly within the central hydrophobic region, in dictating the final morphology and potential toxicity of the aggregates.
| Peptide | Monomer Conformation | Aggregation Pathway | Final Aggregate Morphology |
|---|---|---|---|
| Wild-Type Aβ(1-42) | S-shaped structure | On-pathway | Ordered Fibrils nih.govelifesciences.org |
| F19P Mutant Aβ(1-42) | Disrupted S-shape | Off-pathway | Amorphous Aggregates nih.govelifesciences.org |
Differential Aggregation Pathways and Oligomer Distributions Influenced by the 12-42 Region
The aggregation of amyloid-beta (Aβ) peptides is a complex process that can proceed through multiple pathways, leading to a variety of oligomeric species and ultimately fibrillar structures. The specific sequence of the Aβ peptide, particularly the C-terminal region, plays a crucial role in dictating these pathways. While much research has focused on the full-length Aβ(1-40) and Aβ(1-42) isoforms, the behavior of fragments such as Beta-Amyloid (12-42) provides critical insights into the aggregation mechanism.
The aggregation process generally begins with the self-association of monomeric Aβ peptides into small, soluble oligomers. These oligomers can then follow different routes: they can elongate to form protofibrils and mature fibrils, or they can associate with each other to form larger oligomeric complexes. These various aggregates, particularly the soluble oligomers, are considered to be the most neurotoxic species in Alzheimer's disease. bmbreports.orgpnas.org
The Aβ(12-42) fragment, containing a significant portion of the hydrophobic C-terminus, is expected to have a high propensity for aggregation. The aggregation pathways are influenced by factors such as the initial conformational state of the monomer, which can be unstructured or partially folded. nih.gov The transition from an unstructured state to a β-sheet-rich conformation is a key event in the aggregation cascade. kau.edu.sa This transition can be influenced by the local environment and interactions between different regions of the peptide.
Studies on Aβ(1-42) have revealed that it can form distinct oligomeric species, such as pentamers/hexamers, which can then self-associate into larger structures like dodecamers and octadecamers. nih.gov This suggests a hierarchical assembly process. The formation of these specific oligomer distributions is thought to be driven by the C-terminal residues. kau.edu.sanih.gov It is plausible that the 12-42 region, encompassing this critical C-terminal domain, would also exhibit a propensity to form such structured oligomers. The hydrophobic nature of the C-terminal portion of Aβ(12-42) is a primary driver for its self-assembly and the stabilization of these early oligomeric intermediates. nih.gov
The distribution of oligomers is not static and can evolve over time. Initially, small oligomers predominate, but as aggregation progresses, larger oligomers and protofibrils become more abundant. acs.org The specific pathway taken can be influenced by the peptide concentration and incubation conditions. For instance, at higher concentrations, fibril formation may be favored, while at lower concentrations, stable oligomers might persist for longer periods. The presence of the 12-42 region likely accelerates the formation of β-sheet structures, a critical step for both fibril elongation and the formation of certain types of toxic oligomers. nih.gov
Interplay with Other Amyloid-β Isoforms and Variants
Comparison of Beta-Amyloid (12-42) within Aβ(1-42) versus Aβ(1-40) Aggregation Propensities
The two primary isoforms of amyloid-beta in the brain are Aβ(1-40) and Aβ(1-42). Despite differing by only two amino acids at the C-terminus, their aggregation properties and pathological implications are markedly different. Aβ(1-42) is significantly more prone to aggregation and is the main component of amyloid plaques in Alzheimer's disease. bmbreports.orgpnas.org The aggregation propensity of Beta-Amyloid (12-42) is intrinsically linked to the characteristics endowed by its C-terminal sequence, which it shares with the highly amyloidogenic Aβ(1-42).
The presence of the two additional hydrophobic residues, Isoleucine-41 (Ile41) and Alanine-42 (Ala42), in Aβ(1-42) dramatically increases its aggregation rate compared to Aβ(1-40). bmbreports.org This enhanced aggregation is attributed to the ability of these residues to stabilize β-sheet structures, which are the fundamental building blocks of amyloid fibrils. nih.gov The Aβ(12-42) fragment, containing this critical C-terminal dipeptide, would therefore be expected to exhibit a high aggregation propensity, more akin to Aβ(1-42) than Aβ(1-40).
Research has shown that the C-terminal region of Aβ(1-42) is crucial for the formation of early oligomeric species, which are considered highly toxic. nih.gov Aβ(1-42) has been observed to form stable pentamer/hexamer units, termed paranuclei, which are not seen with Aβ(1-40). kau.edu.sanih.gov These paranuclei can then self-associate to form larger oligomers. nih.gov Given that the 12-42 region encompasses the residues responsible for these interactions, it is highly probable that it would also follow a similar aggregation pathway, leading to the formation of these specific oligomeric structures. In contrast, Aβ(1-40) tends to form smaller oligomers, such as dimers, trimers, and tetramers, and its progression to fibrillar structures is slower. nih.gov
The table below summarizes the key differences in aggregation propensities between Aβ(1-40) and Aβ(1-42), which provides a framework for understanding the likely behavior of Beta-Amyloid (12-42).
| Feature | Aβ(1-40) | Aβ(1-42) | Inferred for Beta-Amyloid (12-42) |
| Aggregation Rate | Slower | Much faster bmbreports.org | High, similar to Aβ(1-42) |
| Dominant Early Oligomers | Dimers, trimers, tetramers nih.gov | Pentamers/Hexamers (paranuclei) kau.edu.sanih.gov | Likely forms paranuclei |
| Fibril Formation | Slower process | Rapid process bmbreports.org | Rapid |
| Toxicity | Less neurotoxic | More neurotoxic pnas.org | Expected to be highly neurotoxic |
Influence of C-terminal Residues (e.g., Ile41 and Ala42) on Aβ(1-42) Aggregation Mechanisms
The C-terminal residues Isoleucine-41 (Ile41) and Alanine-42 (Ala42) are pivotal in defining the distinct aggregation behavior of Aβ(1-42). bmbreports.org Their presence is the primary reason for the increased amyloidogenicity and neurotoxicity of this isoform compared to Aβ(1-40). bmbreports.orgpnas.org The hydrophobic nature of these residues is a key factor driving the self-assembly of Aβ(1-42) and stabilizing the resulting aggregates. nih.gov
The addition of Ile41 and Ala42 provides a more hydrophobic C-terminus, which is thought to facilitate intermolecular interactions and promote the formation of a stable β-sheet structure. nih.gov This is supported by studies showing that the C-terminus of Aβ(1-42) is more rigid and structured compared to that of Aβ(1-40). nih.gov This increased structural stability at the C-terminus is correlated with the formation of more toxic oligomers. nih.gov
Specifically, Ile41 is considered critical for the formation of the initial small oligomers, or paranuclei, composed of four to five monomers. researchgate.net Ala42, on the other hand, is thought to promote the subsequent association of these paranuclei into larger oligomeric assemblies. researchgate.net This two-step process, initiated by the unique properties of the C-terminal dipeptide, underlies the distinct aggregation pathway of Aβ(1-42).
Furthermore, the C-terminal Ala42 has been shown to form a salt bridge with Lysine-28 in the Aβ(1-42) fibril structure. nih.gov This interaction provides a self-recognition mechanism that contributes to the specific and rapid aggregation of Aβ(1-42). nih.gov This structural feature is absent in Aβ(1-40), further highlighting the critical role of the C-terminal residues.
The table below details the specific contributions of Ile41 and Ala42 to the aggregation mechanism of Aβ(1-42), which are directly relevant to the behavior of Beta-Amyloid (12-42).
| Residue | Contribution to Aggregation Mechanism | Supporting Evidence |
| Isoleucine-41 (Ile41) | Critical for the formation of small oligomers (paranuclei). researchgate.net | Studies have shown that while both Ile41 and Ala42 accelerate aggregation, Ile41 is essential for the initial formation of paranuclei, which are absent in Aβ(1-40) aggregation. researchgate.net |
| Alanine-42 (Ala42) | Promotes the assembly of paranuclei into larger oligomers. researchgate.net Forms a key salt bridge with Lys28, stabilizing the fibril structure. nih.gov | Research indicates that Ala42 facilitates the formation of larger oligomers from smaller units. researchgate.net Structural studies have identified a unique salt bridge between Ala42 and Lys28 in Aβ(1-42) fibrils. nih.gov |
Cellular and Molecular Effects Modulated by Beta Amyloid 12 42 Conformation Within Aggregates
Mechanistic Basis of Neurotoxicity and Synaptic Dysfunction Attributed to Aβ(1-42) Aggregates
The neurotoxicity of Aβ(1-42) is not a monolithic process but rather a consequence of the activities of different aggregated species, each contributing to synaptic dysfunction and neuronal death through distinct but overlapping mechanisms.
Mounting evidence identifies small, soluble oligomers of Aβ(1-42) as the primary neurotoxic species, exhibiting greater potency than their fibrillar or plaque counterparts. frontiersin.orgnih.gov These oligomers, which can range from dimers to dodecamers, are considered upstream triggers in the pathological cascade. nih.govjneurosci.org Their enhanced toxicity is attributed to their unique structural properties and ability to interact with cellular components. frontiersin.org
One key mechanism of oligomer-induced toxicity is the formation of ion channels or pores within the neuronal membrane. frontiersin.orgnih.gov The barrel-like structure of some Aβ oligomers allows them to insert into the cell membrane, disrupting its integrity and permitting unregulated influx of ions like calcium (Ca²+). frontiersin.org This disruption of ion homeostasis is a critical event leading to neuronal dysfunction. Furthermore, Aβ oligomers show a high affinity for lipid rafts, specialized microdomains within the cell membrane. frontiersin.org Their interaction with and concentration in these rafts can lead to membrane damage and rupture, further exacerbating cellular stress. frontiersin.org Specific oligomeric assemblies, such as the Aβ*56 species, have been directly linked to cognitive impairments by binding to N-methyl-D-aspartate receptors (NMDARs), leading to elevated intracellular Ca²+ levels and subsequent excitotoxicity. mdpi.com
| Oligomeric Species | Proposed Mechanism of Neurotoxicity | Key Cellular Consequence |
|---|---|---|
| Small Soluble Oligomers (Dimers to Dodecamers) | Formation of ion channels/pores in the cell membrane. frontiersin.orgnih.gov | Dysregulation of Ca²+ homeostasis. frontiersin.org |
| Lipid Raft-Associated Oligomers | Interaction with and disruption of lipid raft integrity. frontiersin.org | Membrane rupture and damage. frontiersin.org |
| Aβ*56 Oligomers | Binding to NMDA receptors. mdpi.com | NMDAR-dependent increase in intracellular Ca²+. mdpi.com |
While soluble oligomers are potent, the process of Aβ(1-42) fibrillization itself is a significant driver of neurodegeneration. nih.gov The active aggregation of Aβ(1-42) on or near the neuronal surface induces profound pathological changes, including neurite degeneration and programmed cell death (apoptosis). nih.govjst.go.jpnih.gov Morphologically, this is characterized by the appearance of tortuous and beaded neurites, the formation of varicosities along neuronal processes, and the eventual retraction and fragmentation of these processes. nih.govpnas.org
This degenerative process is often followed by apoptosis, a controlled form of cell death. nih.gov Studies have shown that fibrillizing Aβ(1-42) activates key executioner enzymes of the apoptotic pathway, notably caspase-3 and caspase-6. jneurosci.orgjst.go.jpnih.gov Interestingly, the toxicity appears to be linked more to the dynamic process of fibril formation rather than the static, pre-formed fibrils themselves, suggesting that intermediate species formed during aggregation are particularly harmful. nih.gov Furthermore, research indicates that the microtubule-associated protein tau is essential for Aβ-induced neurite degeneration, as neurons lacking tau are resistant to these toxic effects. pnas.org
The presence of Aβ(1-42) aggregates elicits a multi-faceted stress response within the brain, prominently featuring oxidative stress, mitochondrial dysfunction, and neuroinflammation.
Oxidative Stress: Aβ aggregates are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.govencyclopedia.pub The peptide itself exhibits pro-oxidant properties and can increase ROS production. nih.gov This is compounded by Aβ's ability to impair the cell's antioxidant defenses, for instance, by inhibiting crucial enzymes like mitochondrial superoxide (B77818) dismutase (MnSOD), which is responsible for neutralizing superoxide radicals. encyclopedia.pub The resulting oxidative damage affects proteins, lipids, and nucleic acids, contributing to widespread cellular dysfunction. nih.gov
Mitochondrial Dysfunction: Mitochondria are primary targets of Aβ toxicity. frontiersin.org Aβ oligomers can accumulate in mitochondria, leading to a cascade of detrimental effects including disruption of the organelle's intricate morphology, impairment of the electron transport chain (with Complex I and IV being particularly vulnerable), and reduced ATP production. frontiersin.orgnih.govfrontiersin.org Aβ also disrupts mitochondrial dynamics—the balance between fission and fusion—leading to fragmentation of the mitochondrial network. frontiersin.orgnih.gov This bioenergetic failure and increased mitochondrial ROS production can act as a trigger for apoptosis. frontiersin.org
Inflammation: Aβ aggregates are recognized by the brain's resident immune cells, microglia and astrocytes, triggering a chronic inflammatory response. ijbs.commdpi.comfrontiersin.org This activation leads to the release of a host of pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. ijbs.comfrontiersin.orgoup.com This sustained neuroinflammation, while initially a defensive response, ultimately contributes to neuronal damage and the progression of neurodegeneration. mdpi.comnih.gov
Studies on the Isolated Beta-Amyloid (12-42) Fragment
Observations of Minimal Direct Neurotoxic Effect of Synthetic Beta-Amyloid (12-42) in In Vitro Models
Contrary to the well-documented neurotoxicity of longer Aβ fragments, some studies on the isolated synthetic Beta-Amyloid (12-42) peptide have observed a minimal direct neurotoxic effect in specific in vitro models.
A notable study investigated the effects of various synthetic Aβ peptides on differentiated SH-SY5Y human neuroblastoma cells. The researchers specifically examined the phosphorylation of tau protein, a key pathological marker in Alzheimer's disease that is often induced by Aβ toxicity. The findings indicated that treatment with synthetic Aβ(12-42) did not result in any observable effect on the phosphorylation of the studied tau epitopes. nih.gov
This lack of a direct toxic impact stands in contrast to other Aβ variants tested in the same study, which did induce apoptosis. nih.gov The observation suggests that, at least under these specific experimental conditions, the Aβ(12-42) fragment does not independently trigger certain key pathological cascades associated with neurodegeneration. This has led to the proposal that Aβ neurotoxicity might be a multi-stage process, with different effects attributable to various soluble oligomers and larger, aggregated assemblies. nih.gov
Interactive Table: In Vitro Effects of Aβ Fragments on SH-SY5Y Cells
| Peptide Fragment | Concentration | Incubation Time | Observed Effect on Tau Phosphorylation | Observed Effect on Apoptosis |
|---|---|---|---|---|
| Beta-Amyloid (12-42) | Not specified | Not specified | No effect observed nih.gov | Not specified |
| Wild-type Aβ | 2 µM | 2 hours | Not specified | Elevated apoptosis nih.gov |
| Flemish Aβ (A692G) | 2 µM | 2 hours | Not specified | Elevated apoptosis nih.gov |
| Dutch Aβ (E693Q) | 2 µM | 24 hours | Not specified | Higher amount of apoptosis nih.gov |
Advanced Research Methodologies for Studying the Beta Amyloid 12 42 Region
Spectroscopic and Microscopic Techniques for Structural and Morphological Characterization
A variety of sophisticated spectroscopic and microscopic techniques are utilized to elucidate the intricate details of Aβ(12-42) structure and morphology at different stages of aggregation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-state and Solution-based) for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules at an atomic level. Both solid-state and solution-based NMR techniques have been instrumental in characterizing the conformational landscape of Aβ(12-42).
Solid-state NMR (ssNMR) is particularly well-suited for studying insoluble and non-crystalline amyloid fibrils. springernature.com It has been used to determine atomic-resolution structural models of Aβ42 fibrils, revealing that the majority of the peptide is rigid. ethz.ch However, studies have also shown that a stretch of residues, including those around positions 11-14, can be dynamic and not visible by ssNMR. ethz.ch ssNMR has been crucial in establishing the in-register parallel β-sheet arrangement within Aβ42 fibrils. acs.org Furthermore, ssNMR has been used to characterize different polymorphs of Aβ42 fibrils, highlighting that the three-dimensional structure is influenced by the conditions used for fibrillization. ethz.ch For instance, one study identified a spherical amyloid assembly (SPA) of Aβ42 with a β-loop-β motif that differed significantly from the triple-β motif observed in the mature fibril, providing insights into the structural transitions during misfolding. nih.gov
Solution-based NMR is employed to study the conformations of soluble, monomeric, and oligomeric forms of Aβ. These studies have shown that monomeric Aβ42 in solution is largely a random-coil-like entity, but with transient propensities for β-strand formation in regions that correspond to the β-sheet segments in the final fibril structure. nih.gov This suggests that the structural blueprint for the fibril may be present even in the soluble state. nih.gov Solution NMR has also been used to monitor the early stages of Aβ(1-42) aggregation, identifying the formation of micellar intermediates. nih.govnih.gov By using solvent systems with varying polarities, such as mixtures of hexafluoroisopropanol (HFIP) and water, NMR can track the conformational transition from α-helical structures to β-sheet aggregates. nih.govuu.nl
| Technique | Sample State | Key Findings for Aβ(12-42) Region |
| Solid-State NMR (ssNMR) | Fibrils, Aggregates | - Provides atomic-resolution models of fibril core. springernature.comethz.ch - Reveals in-register parallel β-sheet structure. acs.org - Identifies structural polymorphs. ethz.ch - Characterizes dynamic regions within the fibril. ethz.ch - Elucidates structural motifs in oligomeric intermediates. nih.gov |
| Solution-based NMR | Monomers, Oligomers | - Shows monomeric Aβ42 is largely random-coil with β-strand propensity. nih.gov - Monitors early aggregation events and intermediate species. nih.govnih.gov - Tracks conformational transitions (e.g., α-helix to β-sheet). nih.govuu.nl |
Cryogenic Electron Microscopy (Cryo-EM) for High-Resolution Fibril Structure Determination
Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes, including amyloid fibrils. pnas.orgbiorxiv.org By flash-freezing samples in a thin layer of vitreous ice, cryo-EM allows for the imaging of fibrils in a near-native state.
Recent cryo-EM studies have successfully determined the structures of Aβ42 filaments extracted from the brains of Alzheimer's disease patients. ucl.ac.uknih.gov These studies have revealed multiple polymorphs of Aβ42 fibrils. For example, two distinct types of filaments, Type I and Type II, were identified, both composed of two S-shaped protofilaments. nih.gov The ordered core of these fibrils was shown to extend from residue 12 to 42. pnas.orgucl.ac.uk In another study, two novel Aβ42 fibril polymorphs, termed type A and type B, were identified from samples derived from AD brain tissue. pnas.org These polymorphs exhibited unusual ν-shaped and υ-shaped conformations for residues 12-42 and 2-42, respectively, with opposite helical handedness. pnas.org These findings highlight the structural diversity of Aβ42 fibrils in the brain.
| Polymorph | Residues in Ordered Core | Key Structural Features | Source |
| Type I | 9-42 | Two S-shaped protofilaments | Brain-derived nih.gov |
| Type II | 12-42 | Two S-shaped protofilaments, similar to Type I but with differences in sidechain orientations | Brain-derived ucl.ac.uknih.gov |
| Type A | 12-42 | ν-shaped conformation, compact core with intra- and inter-subunit hydrophobic contacts | Brain-seeded pnas.org |
| Type B | 2-42 | υ-shaped conformation, internal pores, only inter-subunit contacts | Brain-seeded pnas.org |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Aggregate Morphology
Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are powerful imaging techniques used to visualize the morphology of Aβ aggregates, from early oligomers to mature fibrils. biorxiv.orguchile.cl
AFM provides three-dimensional topographical information of surfaces with nanoscale resolution. It can be performed in both air and liquid, allowing for the observation of fibrillogenesis in real-time. uchile.cl High-speed AFM (HS-AFM) has been used to visualize the dynamics of Aβ1–42 assembly, revealing initial fibril nucleation and subsequent elongation. pnas.orgpnas.org These studies have identified different growth modes, producing both straight and spiral fibrils, and even observed morphological switching between these forms. pnas.orgpnas.org AFM studies on Aβ1–42 have characterized the dimensions of various aggregate species, from initial globular aggregates (~5 nm in height) to protofibrils (~1.5 nm in height) and mature fibrils. uchile.cl
TEM uses a beam of electrons to create an image and provides high-resolution, two-dimensional projections of the sample. Negative staining TEM is commonly used to enhance the contrast of biological macromolecules. TEM has been instrumental in confirming the fibrillar nature of Aβ aggregates and in characterizing the morphology of different oligomeric species. nih.govacs.org For instance, TEM analysis revealed the formation of spherical amyloid assemblies (SPA) of Aβ42 with diameters of approximately 15.6 ± 2.1 nm, which slowly converted into fibrils over time. nih.gov
| Technique | Imaging Environment | Key Morphological Insights for Aβ(12-42) |
| Atomic Force Microscopy (AFM) | Air or Liquid | - Real-time visualization of fibril nucleation and elongation. pnas.orgpnas.org - Characterization of aggregate dimensions (globules, protofibrils, fibrils). uchile.cl - Identification of different fibril morphologies (straight, spiral). pnas.orgpnas.org |
| Transmission Electron Microscopy (TEM) | Vacuum (Negative Staining) | - Confirmation of fibrillar morphology. nih.govacs.org - Visualization of oligomeric species and their conversion to fibrils. nih.gov - Observation of clumped fibril structures. researchgate.net |
Thioflavin-T (ThT) Fluorescence Assays for Aggregation Kinetics
Thioflavin-T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. anaspec.comtandfonline.com This property makes ThT fluorescence assays the "gold standard" for monitoring the kinetics of amyloid fibril formation in vitro. acs.orgmdpi.com
The typical ThT fluorescence curve for Aβ aggregation is sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). aip.orgresearchgate.net By analyzing these kinetic parameters, researchers can investigate the effects of various factors on Aβ42 fibrillization, such as peptide concentration, temperature, pH, and the presence of potential inhibitors. aip.orgnih.gov For example, studies have shown that the rate of fibril growth is dependent on the Aβ42 concentration. aip.org ThT assays have also been used to compare the aggregation kinetics of wild-type Aβ42 with mutant forms, revealing that certain mutations can significantly delay fibrillar amyloid aggregation. nih.gov While ThT is a powerful tool, it is important to note that the dye itself can sometimes influence the aggregation process, and its fluorescence may not be exclusively specific to fibrils. acs.orgroyalsocietypublishing.orgnih.gov
| Kinetic Parameter | Description | Significance in Aβ(12-42) Studies |
| Lag Time (t_lag) | The initial period with no significant increase in fluorescence, corresponding to the formation of aggregation nuclei. | Reflects the nucleation-dependent mechanism of fibrillization. Can be altered by seeding or inhibitors. aip.org |
| Growth Rate (k) | The maximum slope of the sigmoidal curve, representing the rate of fibril elongation. | Indicates the speed of monomer addition to existing fibrils. aip.org |
| Half-Time (t_50) | The time at which the fluorescence intensity reaches half of its maximum value. | A measure of the overall aggregation speed. royalsocietypublishing.org |
| Plateau Fluorescence | The maximum fluorescence intensity, corresponding to the saturation of fibril formation. | Proportional to the total amount of amyloid fibrils formed. aip.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins and peptides in solution. jasco-global.com It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's backbone conformation.
CD spectroscopy is particularly useful for monitoring the conformational changes that Aβ undergoes during aggregation. mdpi.com Monomeric Aβ42 typically shows a CD spectrum characteristic of a random coil structure, with a minimum around 198 nm. nih.govresearchgate.net As aggregation proceeds, a transition to a β-sheet-rich structure is observed, characterized by a negative peak at approximately 216-218 nm. nih.govresearchgate.net This allows researchers to follow the kinetics of the random coil to β-sheet transition. researchgate.net CD spectroscopy has been used to study the effects of different environments, such as membrane mimetics and organic solvents, on the secondary structure of Aβ(1-42). mdpi.com It has also been employed to assess the ability of potential inhibitors to prevent or reverse the formation of β-sheet structures. jasco-global.com
| Secondary Structure | Characteristic CD Signal | Relevance to Aβ(12-42) Aggregation |
| Random Coil | Minimum around 198 nm | Predominant structure of monomeric Aβ42 in solution. nih.govresearchgate.net |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm | Can be an intermediate or alternative conformation, especially in non-aqueous environments. nih.govmdpi.com |
| β-Sheet | Negative band around 216-218 nm | The hallmark structure of amyloid fibrils, its formation is monitored to track aggregation. nih.govresearchgate.net |
Computational Approaches
In conjunction with experimental techniques, computational approaches, particularly molecular dynamics (MD) simulations, provide powerful tools for investigating the aggregation of Aβ(12-42) at an atomic level of detail. tandfonline.comnih.govmdpi.com MD simulations can model the dynamic behavior of peptides over time, offering insights into conformational changes, inter-peptide interactions, and the formation of oligomeric and fibrillar structures that are often difficult to capture experimentally.
MD simulations have been used to study the formation of Aβ42 oligomers, such as tetramers, and their interactions with model cell membranes. nih.gov These simulations have shown that Aβ peptides tend to accumulate at hydrophilic/hydrophobic interfaces, where they are more likely to form β-hairpin structures that promote intermolecular β-sheet formation. nih.govmdpi.com Simulations have also been employed to investigate the inhibitory mechanisms of potential therapeutic agents, such as graphene oxide nanosheets, revealing how these molecules can interact with Aβ peptides to prevent their aggregation. rsc.org Furthermore, computational studies can explore the impact of familial mutations and metal ion binding on the structure and dynamics of both monomeric and fibrillar Aβ42, providing a molecular basis for their observed effects on aggregation. acs.orgnih.gov By combining computational predictions with experimental data from techniques like NMR and cryo-EM, a more complete and dynamic picture of the Aβ(12-42) aggregation pathway can be constructed. nih.govjst.go.jp
| Computational Method | Application to Aβ(12-42) | Key Insights |
| Molecular Dynamics (MD) Simulations | - Simulating oligomer formation and stability. tandfonline.comnih.gov - Investigating peptide-membrane interactions. nih.govmdpi.com - Studying the mechanism of aggregation inhibitors. rsc.org - Assessing the impact of mutations and metal ions. acs.orgnih.gov | - Elucidates atomic-level details of conformational changes. nih.govmdpi.com - Reveals key intermolecular interactions driving aggregation. tandfonline.com - Predicts the structure and dynamics of transient intermediates. jst.go.jp |
Molecular Dynamics (MD) Simulations for Aggregation Pathway Modeling and Structural Predictions
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics and aggregation of amyloid-beta peptides at an atomic level of detail. These simulations provide insights into the complex, transient processes of peptide folding and self-assembly that are often difficult to capture with experimental methods alone. While most simulation studies focus on the full-length Aβ(1-42) peptide, the methodologies and principles are directly applicable to understanding the behavior of the Aβ(12-42) region, which contains critical domains driving its aggregation.
MD simulations model the aggregation pathway by tracking the interactions and conformational changes of peptides over time. The process typically begins with monomeric Aβ peptides in a simulated aqueous environment. Simulations have shown that these monomers, which are intrinsically disordered, can undergo a conformational transition from a random coil or α-helical state to a β-sheet-rich structure. researchgate.net This transition is a critical early step in the aggregation cascade.
Key findings from MD simulations on Aβ(1-42) that are relevant to the 12-42 region include:
Identification of Aggregation-Prone Regions: Simulations have identified specific hydrophobic regions as crucial for initiating aggregation. The central hydrophobic core (residues 16-20) and the C-terminal region (residues 39-42), both present in the Aβ(12-42) fragment, are heavily involved in the monomer-monomer interactions that lead to the formation of dimers and larger oligomers. mdpi.com
Structural Prediction of Oligomers: MD simulations can predict the structures of early-stage oligomers, such as dimers and tetramers. mdpi.comnih.gov These simulations often reveal that the most stable oligomers are stabilized by intermolecular β-sheet interactions. mdpi.com For instance, studies have highlighted the importance of the C-terminal tail in stabilizing dimer arrangements. mdpi.com The formation of β-hairpin structures is also recognized as a key event that promotes the development of intermolecular β-sheets. jneurosci.org
Elucidation of Aggregation Mechanisms: By employing techniques like the Markov state model, researchers can identify different aggregation pathways and their associated kinetics. mdpi.com These models show that the initial small aggregates often adopt a largely unstructured morphology before transitioning into more ordered, β-sheet-rich conformations. biosensis.com
Advanced simulation techniques such as replica-exchange molecular dynamics (REMD) and coarse-grained (CG) models are often used to overcome the time-scale limitations of traditional MD, allowing for the observation of slower aggregation events. mdpi.comnih.gov These methods have been instrumental in characterizing the dynamic nature of pre-fibrillar oligomers and predicting ensemble structures of the Aβ monomer. mdpi.comnih.gov
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are indispensable for validating the functional consequences of Aβ(12-42) aggregation predicted by computational models. These experimental techniques allow for the quantitative measurement of the peptide's effects on neuronal cell health and the specific detection of its various aggregated forms.
To investigate the neurotoxic potential of the Aβ(12-42) region, researchers utilize various neuronal cell models. While direct studies on the Aβ(12-42) fragment are limited, extensive research on the closely related and highly toxic Aβ(1-42) and other fragments like Aβ(17-42) provides a strong framework for assessment. These assays are crucial for determining how exposure to the peptide affects cell survival and triggers programmed cell death (apoptosis).
Commonly used cell lines include the human neuroblastoma SH-SY5Y line, the rat pheochromocytoma PC12 line, and primary neurons derived from rodent brains. nih.govbiosensis.comtandfonline.com SH-SY5Y and PC12 cells are often differentiated to exhibit a more neuron-like phenotype, which increases their susceptibility to Aβ toxicity. biosensis.compnas.org
Cell Viability Assays: These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells. nih.govnih.gov A decrease in formazan production indicates reduced cell viability. Studies on primary rat cortical neurons and SH-SY5Y cells have shown that Aβ(1-42) causes a dose- and time-dependent decrease in cell viability as measured by the MTT assay. nih.govnih.gov
WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye, offering a more sensitive and convenient alternative. In differentiated SH-SY5Y cells, Aβ(1-42) has been shown to significantly reduce cell viability after 72 hours of incubation. pnas.org
Apoptosis Assays: These assays detect the biochemical and morphological hallmarks of apoptosis.
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, is a direct indicator of apoptosis. Treatment of SH-SY5Y and PC12 cells with Aβ peptides leads to increased levels of cleaved (active) caspase-3. mdpi.comtandfonline.com
TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. In SH-SY5Y cells, Aβ(1-42) treatment significantly increases the number of TUNEL-positive cells. nih.gov
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). Aβ(1-42) has been shown to increase the population of Annexin V-positive cells in both SH-SY5Y and PC12 cell lines. nih.govtandfonline.com
The tables below summarize representative findings from studies on Aβ-induced toxicity, which serve as a model for assessing the effects of the Aβ(12-42) region.
Table 1: Effect of Beta-Amyloid Peptides on Neuronal Cell Viability
| Cell Line | Peptide | Concentration (µM) | Incubation Time | Viability Assay | Observed Effect | Citation(s) |
|---|---|---|---|---|---|---|
| Differentiated SH-SY5Y | Aβ(1-42) | 20 | 72 h | WST-1 | Cell viability reduced to 57.3% | pnas.org |
| SK-N-MC | Aβ(1-42) | 5 | 48 h | MTT / Trypan Blue | Cell viability decreased by 36% / 34% | mdpi.com |
| Primary Hippocampal Neurons | Aβ(1-42) | 10 | 24 h | MTT | Cell viability reduced to ~45% | nih.gov |
Table 2: Induction of Apoptosis by Beta-Amyloid Peptides in Neuronal Cells
| Cell Line | Peptide | Concentration (µM) | Incubation Time | Apoptosis Assay | Key Finding | Citation(s) |
|---|---|---|---|---|---|---|
| SH-SY5Y | Aβ(17-42) | 30 | 48 h | Cell Death Detection ELISA | ~4-fold increase in apoptosis | |
| PC12 | Aβ(1-42) | 10 | 12 h | Annexin V/PI Flow Cytometry | Significant increase in cell apoptosis | tandfonline.com |
| SH-SY5Y | Aβ(1-42) | 20 | 24 h | TUNEL Staining | Significant increase in TUNEL-positive cells | nih.gov |
The detection and quantification of specific Aβ oligomers are paramount, as these soluble, intermediate species are considered the most neurotoxic. Immunological assays, particularly enzyme-linked immunosorbent assays (ELISAs), have been developed to specifically target these oligomers, distinguishing them from monomers and fibrils. These methods rely on conformation-specific antibodies that recognize the unique three-dimensional structure of oligomers.
The principles of these assays, developed for Aβ(1-42), are fully applicable to the study of Aβ(12-42) oligomers. A common and effective strategy is the sandwich ELISA. mdpi.com
Oligomer-Specific Sandwich ELISA: In one design, the same antibody is used for both capturing the Aβ species and for detecting it. mdpi.com For example, an antibody that recognizes a specific epitope (e.g., within the N-terminal region) is coated onto the ELISA plate. Only oligomers, which possess multiple copies of this epitope, will be able to bind both the capture antibody and a second, labeled detection antibody of the same type. Monomers, having only one epitope, will not be detected. mdpi.comibl-international.com
Use of Conformation-Specific Antibodies: Another approach utilizes antibodies that are specifically generated to recognize a conformational epitope that is present only in oligomers and not in monomers or fibrils. nih.govtandfonline.compnas.org These antibodies can be used as either the capture or detection antibody in a sandwich ELISA format. For example, the antibody KW1 was developed to recognize a hydrophobic surface motif in Aβ oligomers, allowing it to discriminate between different Aβ conformers. pnas.org Similarly, the antibody ALZ-201 shows high affinity specifically for oligomeric Aβ42. nih.gov
Several antibodies have been characterized for their ability to specifically recognize oligomeric forms of Aβ, which would be essential tools for developing assays for Aβ(12-42) oligomers.
Table 3: Examples of Antibodies Used in Immunological Assays for Aβ Oligomers
| Antibody Name | Type | Specificity | Application/Assay | Key Feature | Citation(s) |
|---|---|---|---|---|---|
| MOAB-2 | Monoclonal (mouse) | Pan-Aβ (residues 1-4), but not APP | Sandwich ELISA | When used as both capture and detection antibody, it preferentially quantifies oligomeric Aβ. | biosensis.com |
| KW1 | scFv Antibody Fragment | Conformational epitope (residues 18-20) of Aβ oligomers | ELISA, Immunoprecipitation | Discriminates between Aβ(1-40) and Aβ(1-42) oligomers; neutralizes neurotoxicity. | pnas.org |
| 82E1 | Monoclonal (mouse) | N-terminus of human Aβ | Sandwich ELISA (with 19.3) | Used in a highly sensitive assay that is >2500x selective for Aβ oligomers over monomers. | jneurosci.orgibl-international.com |
| ALZ-201 | Monoclonal (murine) | Conformational epitope of Aβ42 oligomers | ELISA, Immunodepletion | High-affinity for oligomers; does not bind fibrils or monomers; protects neurons from toxicity. | nih.gov |
| VIA | Polyclonal (rabbit) | Conformational epitope of Aβ42 oligomers | Western Blot, Dot Blot | Recognizes oligomeric Aβ42 but not Aβ40 or fibrillar Aβ. | merckmillipore.com |
These advanced immunological assays are critical for correlating the presence of specific Aβ(12-42) oligomeric species with the cellular toxicity observed in cell-based assays, thereby providing a more complete picture of the fragment's pathological role.
Investigational Approaches Targeting Beta Amyloid 12 42 Aggregation and Associated Pathological Processes
Strategies for Inhibiting Amyloid-β (1-42) Aggregation
A primary therapeutic avenue involves directly interfering with the self-assembly process of Aβ(1-42). researchgate.net This can be achieved by preventing the initial misfolding, blocking the formation of toxic oligomers, or inhibiting the elongation of these oligomers into mature fibrils. mazums.ac.ir
Researchers have developed various peptidic and small molecule inhibitors designed to disrupt Aβ(1-42) aggregation. Peptide-based inhibitors are often derived from the Aβ sequence itself, particularly from regions critical for its self-assembly, such as the hydrophobic core (residues 17-21). mazums.ac.ir These peptides can bind to Aβ and prevent the conformational changes necessary for aggregation. mazums.ac.ir To overcome challenges like enzymatic degradation, modifications such as the inclusion of D-amino acids or N-methylation are employed. mazums.ac.ir
One notable example is the IAM1 peptide. Developed through the screening of a peptoid library, IAM1 and its dimeric form, (IAM1)₂, have shown a high affinity for binding to Aβ(1-42). nih.gov Specifically, IAM1 demonstrated a roughly tenfold higher affinity for Aβ(1-42) compared to the less aggregation-prone Aβ(1-40). nih.gov The dimeric version, (IAM1)₂, exhibited an even greater affinity and was found to protect primary hippocampal neurons from Aβ(1-42)-induced toxicity in vitro. nih.gov
Small molecules also represent a significant class of inhibitors. nih.gov These compounds can interfere with Aβ assembly through various noncovalent interactions. acs.org For instance, some small molecules target specific subregions of the Aβ peptide that are crucial for aggregation, thereby occluding the binding sites necessary for self-assembly. nih.gov
Table 1: Examples of Peptidic and Small Molecule Inhibitors
| Inhibitor Class | Example | Target/Mechanism | Key Findings |
|---|---|---|---|
| Peptidic Inhibitor | IAM1 Peptide | Binds with high affinity to Aβ(1-42), inhibiting its aggregation. | The dimeric form, (IAM1)₂, shows enhanced affinity and provides neuroprotection against Aβ(1-42) toxicity in vitro. nih.gov |
| Peptidic Inhibitor | Peptides from Aβ(17-21) | Binds to Aβ and prevents fibril formation. | LK7, a derivative, showed dose-dependent inhibition of Aβ42 fibrillation but also self-aggregated, causing some cytotoxicity. mazums.ac.ir |
| Small Molecule | scyllo-inositol | Interferes with Aβ fibril assembly. | Has advanced to Phase II clinical trials. nih.gov |
| Small Molecule | Tramiprosate | Mimics glycosaminoglycans (GAGs) and targets the N-terminus of Aβ, blocking aggregation. | Effectively inhibits fibril formation at low micromolar concentrations. nih.govnih.gov |
The aggregation of Aβ(1-42) is a complex process that can proceed through different pathways, leading to various types of aggregates, including fibrils and amorphous, non-fibrillar structures. nih.gov Modulating these pathways to favor the formation of less toxic species is a key therapeutic strategy.
Certain molecules can redirect the aggregation process away from the formation of toxic oligomers. For example, some compounds can promote the formation of "off-pathway" oligomers that are not precursors to fibril formation. diva-portal.org This can be achieved by altering the intermolecular interactions that drive the assembly process. For instance, the binding of copper ions (Cu²⁺) to Aβ can alter the peptide's surface charge and stability, enhancing the formation of amorphous aggregates over organized fibrils. nih.gov Similarly, whey proline-rich peptides have been shown to interfere with the self-assembly of Aβ(1-42), leading to the formation of off-pathway structures with reduced toxicity. scispace.com Fatty acids have also been observed to modulate the aggregation kinetics of Aβ(1-42), with some, like arachidonic acid and stearic acid, significantly delaying the process. acs.org
A variety of natural compounds, particularly polyphenols, have demonstrated the ability to inhibit Aβ aggregation. mdpi.com These compounds are often characterized by planar structures that can interact with the aromatic residues of Aβ, destabilizing the aggregates. frontiersin.org
Ferulic Acid : This phenolic compound, found in plant cell walls, has been shown to inhibit the transition of Aβ(1-42) monomers into oligomers by preventing the formation of β-sheets. mdpi.comnih.gov Docking analyses suggest that Ferulic Acid interacts with key residues in the Aβ peptide, such as His14 and Glu22, through hydrogen bonding, thereby interfering with the aggregation process. mdpi.com While it inhibits the formation of toxic oligomers, some studies suggest it may accelerate the subsequent transition of these oligomers into larger fibrils. nih.gov It has also been shown to protect against Aβ-induced oxidative stress and neurotoxicity. researchgate.netplos.org
Other Natural Compounds : Numerous other natural compounds have been investigated for their anti-aggregation properties.
Resveratrol , found in grapes, can inhibit the formation of Aβ(1-42) fibrils and disaggregate existing fibrils into oligomers. mdpi.comeurekaselect.com
Quercetin has been observed to suppress Aβ aggregation and break down mature fibrils through hydrophobic interactions and hydrogen bonding. mdpi.com
Brazilin , extracted from Caesalpinia sappan, effectively inhibits Aβ(1-42) fibrillogenesis and can remodel toxic oligomers into higher molecular weight aggregates that are less harmful. mdpi.comfrontiersin.org
The term "Anthos" is general and can refer to various plant-derived substances; however, specific research on a compound named "Anthos" in the context of Aβ aggregation is not prominently detailed in the provided search results. The focus remains on well-characterized compounds like those mentioned above.
Table 2: Natural Compounds and their Effects on Aβ(1-42) Aggregation
| Compound | Source | Mechanism of Action | Reference |
|---|---|---|---|
| Ferulic Acid | Plant cell walls | Inhibits monomer-to-oligomer transition by blocking β-sheet formation. | mdpi.comnih.gov |
| Resveratrol | Grapes, red wine | Inhibits fibril formation and can disaggregate mature fibrils. | mdpi.comeurekaselect.com |
| Quercetin | Various plants | Suppresses aggregation and disrupts mature fibrils via hydrophobic interactions and hydrogen bonds. | mdpi.com |
| Brazilin | Caesalpinia sappan | Inhibits fibrillogenesis and remodels toxic oligomers into less harmful aggregates. | mdpi.comfrontiersin.org |
Modulation of Aggregation Pathways via Specific Molecular Interactions
Strategies for Modulating Amyloid-β (1-42) Clearance and Toxicity
In addition to inhibiting aggregation, another critical strategy is to enhance the removal of Aβ from the brain and reduce its toxic effects.
The brain has several natural mechanisms for clearing Aβ, which can be broadly categorized as enzymatic and non-enzymatic. nih.gov
Enzymatic Degradation : Several proteases, known as amyloid-degrading enzymes (ADEs), can break down Aβ peptides. These include neprilysin, insulin-degrading enzyme, and matrix metalloproteinases (MMPs). nih.govfrontiersin.org Astrocytes, a type of glial cell, can secrete MMPs that degrade both monomeric and fibrillar forms of Aβ. frontiersin.org
Non-Enzymatic Clearance : This involves several pathways:
Cellular Uptake : Glial cells, such as microglia and astrocytes, can internalize and degrade Aβ. frontiersin.org Microglia can take up soluble Aβ through pinocytosis and fibrillar Aβ via receptors like CD14 and Toll-like receptors (TLRs). frontiersin.org
Transport across the Blood-Brain Barrier (BBB) : Receptors like the low-density lipoprotein receptor-related protein 1 (LRP1) play a crucial role in transporting Aβ out of the brain and into the peripheral circulation. en-journal.orgmdpi.com Interestingly, LRP1-mediated clearance is slower for Aβ(1-42) compared to Aβ(1-40), which may contribute to its accumulation. nih.gov
Interstitial Fluid (ISF) Drainage : Aβ can be cleared from the brain's interstitial space through drainage pathways, including the recently described glymphatic system. en-journal.org
Dysfunction in these clearance mechanisms is believed to be a significant factor in the accumulation of Aβ and the progression of Alzheimer's disease. en-journal.org
The body produces its own proteins that can modulate Aβ aggregation and toxicity, acting as molecular chaperones.
BRICHOS domain : The BRICHOS domain is a ~100 amino acid region found in several human proteins, including Bri2 and surfactant protein C precursor (pro-SP-C). nih.gov It acts as a potent anti-amyloid chaperone. acs.org The Bri2 BRICHOS domain has been shown to be particularly effective at inhibiting the aggregation of Aβ(1-42), even at sub-stoichiometric concentrations. nih.govfrontiersin.org Its mechanism involves binding to the surface of Aβ fibrils, which specifically inhibits the secondary nucleation process—a key step where new toxic oligomers are formed from existing fibrils. acs.orgfrontiersin.org By blocking this pathway, BRICHOS redirects the aggregation process, minimizing the generation of toxic Aβ intermediates. frontiersin.org Different forms of BRICHOS can have distinct effects; for example, Bri2 BRICHOS monomers are effective at preventing Aβ-induced neurotoxicity, while dimers are potent inhibitors of fibril formation. nih.gov
Cystatin C : Cystatin C is another endogenous protein that plays a protective role in Alzheimer's disease. nih.gov It can bind directly to Aβ with high affinity and inhibit the formation of both fibrils and oligomers. nih.govfrontiersin.orgarchivesofmedicalscience.com Unlike some other inhibitors, Cystatin C does not appear to dissolve pre-formed Aβ aggregates. nih.govresearchgate.net Its protective effects are twofold: it prevents the formation of toxic Aβ species and also directly shields neuronal cells from the toxicity induced by already formed oligomeric or fibrillar Aβ. nih.govfrontiersin.org Studies have shown that the extracellular addition of Cystatin C can increase the survival of neurons exposed to toxic forms of Aβ. researchgate.net
Table 3: Endogenous Proteins Modulating Aβ(1-42) Aggregation and Toxicity
| Protein | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| BRICHOS domain | Binds to Aβ fibril surfaces, inhibiting secondary nucleation and the formation of toxic oligomers. | Retards Aβ(1-42) aggregation at sub-stoichiometric ratios. Different oligomeric states of BRICHOS have distinct anti-amyloid activities. | acs.orgfrontiersin.orgnih.gov |
| Cystatin C | Binds to Aβ, inhibiting the formation of both oligomers and fibrils. Directly protects neurons from Aβ toxicity. | Increases neuronal survival in the presence of toxic Aβ species. Does not dissolve pre-formed aggregates. | nih.govfrontiersin.orgresearchgate.net |
Targeted Interventions based on Aβ(1-42) Interactions with Other Proteins (e.g., APP, HADH2)
The aggregation of beta-amyloid (Aβ), particularly the Aβ(1-42) isoform, is a central event in the pathology of Alzheimer's disease. Beyond self-aggregation, Aβ(1-42) interacts with a variety of other proteins, influencing its production, clearance, and toxicity. Targeting these protein-protein interactions represents a nuanced therapeutic strategy. This section explores investigational approaches that focus on the interactions of Aβ(1-42) with its precursor protein, the amyloid precursor protein (APP), and with the mitochondrial enzyme Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2).
Interaction with Amyloid Precursor Protein (APP)
The dimerization of the APP transmembrane domain is a critical step that can influence the amyloidogenic processing pathway, which leads to the generation of Aβ peptides. nih.gov Modulating this dimerization process has emerged as a therapeutic target to reduce the production of the more aggregation-prone Aβ(1-42).
Modulators of APP Transmembrane Dimerization
Research has shown that certain small molecules can interfere with the dimerization of the APP transmembrane sequence (TMS). sci-hub.senih.gov This interference can alter the cleavage of APP by γ-secretase, leading to a favorable shift in the ratio of Aβ species produced, specifically reducing the levels of Aβ(1-42) in favor of shorter, less toxic fragments like Aβ(38). sci-hub.senih.gov
A study using a reporter gene-based dimerization assay demonstrated that compounds known as γ-secretase modulators (GSMs) can destabilize APP-TMS dimers in a concentration-dependent manner. sci-hub.se This effect was strongly correlated with their Aβ(1-42)-lowering activity. Molecular docking studies suggest that some of these GSMs may bind to the GxxxG dimerization motif within the APP-TMS. sci-hub.se
Several non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives have been identified as having Aβ(1-42)-lowering activity through the modulation of APP-TMS dimerization. nih.gov
Interactive Table: Investigational Modulators of APP Transmembrane Dimerization
| Compound | Class | Key Findings |
| Sulindac sulfide | γ-Secretase Modulator (GSM) | Destabilizes APP-TMS dimers in a concentration-dependent manner, correlating with reduced Aβ(1-42) levels. sci-hub.senih.gov |
| Ibuprofen | NSAID / GSM | Demonstrates a propensity to diminish APP-TMS dimerization. nih.gov |
| Flurbiprofen | NSAID / GSM | Shows a similar capacity to reduce APP-TMS dimerization. nih.gov |
Small-Molecule Degraders Enhancing CAPRIN1-APP Interaction
A novel approach to reducing Aβ production involves the targeted degradation of APP. Recent research has identified small-molecule "molecular glues" that enhance the interaction between APP and the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1). ewadirect.commdpi.comnih.gov This enhanced interaction facilitates the degradation of APP through the endosomal-lysosomal pathway, thereby reducing the available substrate for Aβ generation. ewadirect.comrcsb.org
Screening of a library of CAPRIN1-targeted small molecules led to the identification of compounds that effectively degrade APP and lower Aβ(1-42) production in induced pluripotent stem cell (iPSC)-derived neurons from Alzheimer's disease patients. ewadirect.comnih.gov
Interactive Table: Small-Molecule APP Degraders via CAPRIN1 Interaction
| Compound | Description | Mechanism of Action |
| Compound 0043 | Hit compound from a library screen | Acts as a molecular glue, binding to both CAPRIN1 and APP to enhance their interaction and induce CAPRIN1-mediated APP degradation. ewadirect.com |
| APP degrader-1 (Compound 0152) | Orally active, more potent analog of 0043 | Enhances the CAPRIN1-APP interaction, leading to APP degradation through the endosome-lysosome pathway and reduced extracellular release of Aβ(1-42). up.pt |
Interaction with Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2)
HADH2, also known as Aβ-binding alcohol dehydrogenase (ABAD), is a mitochondrial enzyme. sci-hub.se The interaction between Aβ and overexpressed HADH2 in neuronal mitochondria is implicated in exacerbating Aβ-induced cell stress, leading to mitochondrial dysfunction and oxidative stress, which are key features of Alzheimer's disease pathology. ewadirect.com This pathogenic interaction makes HADH2 a potential therapeutic target.
While the direct disruption of the Aβ-HADH2 interaction by small molecules is a key therapeutic goal, much of the current research has focused on inhibiting the enzymatic activity of HADH2 itself as a means to mitigate the downstream toxic effects.
Inhibitors of HADH2/ABAD
The search for small molecules that inhibit the Aβ-ABAD interaction has been challenging. sci-hub.se However, several compounds have been identified that inhibit the enzymatic function of HADH2/ABAD, and these are being investigated for their potential to treat Alzheimer's disease. The rationale is that inhibiting HADH2 activity may counteract the detrimental effects initiated by its binding to Aβ.
Fused pyrazole (B372694) compounds and benzothiazole (B30560) ureas are among the classes of HADH2 inhibitors that have been studied. sci-hub.se For instance, Frentizole was identified as an inhibitor of the Aβ-ABAD interaction, and subsequent structure-activity relationship studies led to the development of more potent benzothiazole urea (B33335) derivatives. nih.gov
Interactive Table: Investigational Inhibitors of HADH2/ABAD
| Compound/Class | Key Findings |
| Fused Pyrazole Compounds (e.g., AG18051) | Extensively studied for their ability to inhibit ABAD. sci-hub.se |
| Benzothiazole Ureas (e.g., Frentizole) | Identified as inhibitors of the Aβ-ABAD interaction. nih.gov |
| Benzothiazole Phosphonates | A series of compounds developed to block the Aβ-ABAD interaction and have been shown to rescue Aβ-mediated mitochondrial dysfunction. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
